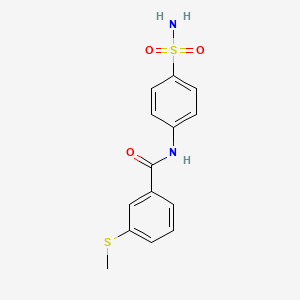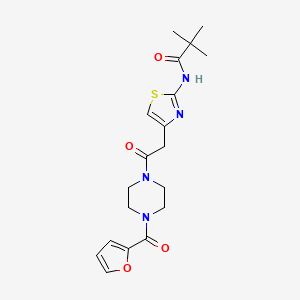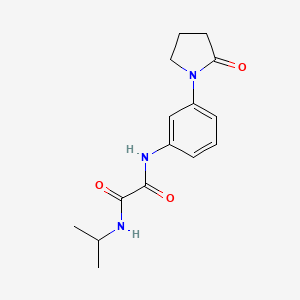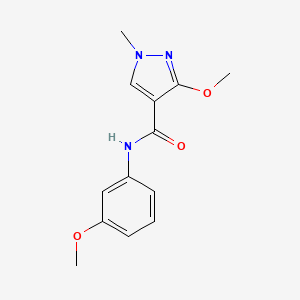
3-(methylthio)-N-(4-sulfamoylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(methylthio)-N-(4-sulfamoylphenyl)benzamide, also known as MSA-2, is a synthetic compound that belongs to the class of sulfonamide derivatives. It has been studied extensively for its potential use in various scientific research applications, including cancer treatment and drug development.
Wissenschaftliche Forschungsanwendungen
Bioanalytical Applications
This compound has been utilized in the synthesis of modular and functional phenyl boronic acid (PBA)-BODIPY dyes . These dyes are significant for their ability to merge the versatility of 3,5-dichloro-BODIPY derivatives with the receptor-like ability of the PBA moiety. The synthesized dyes have potential bioanalytical applicability, which was demonstrated by measuring their binding to glycan chains of antibodies using a Quartz Crystal Microbalance (QCM) .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been explored for their inhibitory activity against human carbonic anhydrase isoforms I, II, IX, and XII. These isoforms are cytosolic and transmembrane enzymes associated with various physiological and pathological processes. The derivatives showed promising results as inhibitors, particularly against isoforms II, IX, and XII, which are relevant in tumor progression .
Synthesis of Fluorescent Probes
The compound’s derivatives have been used to create fluorescent probes that can be tethered to the glycan domain of antibodies. This application is crucial for the development of new diagnostic tools and for advancing our understanding of antibody-related biological processes .
Development of Sulfonamide Inhibitors
Sulfonamide derivatives of this compound have been investigated for their potential as inhibitors of metalloenzymes. The secondary amines incorporating sulfonamide groups have shown to be effective in inhibiting human carbonic anhydrase, which is significant for designing new therapeutic agents .
Pharmaceutical Research
In pharmaceutical research, the compound’s derivatives are being studied for their potential use in drug development, particularly as part of the synthesis of compounds with specific binding affinities to target enzymes involved in disease pathways .
Chemical Synthesis
The compound serves as a building block in organic synthesis, contributing to the creation of a variety of chemical entities. Its versatility allows for the development of new synthetic routes and methodologies in organic chemistry .
Enzyme Mechanism Studies
Researchers use derivatives of this compound to study the mechanisms of enzymes, particularly carbonic anhydrases. By understanding how these inhibitors interact with the enzyme, scientists can gain insights into enzyme function and regulation .
Biomarker Development
The compound’s derivatives are being explored for their role in biomarker development. By attaching to specific proteins or cells, they can serve as markers for various diseases, aiding in early detection and diagnosis .
Eigenschaften
IUPAC Name |
3-methylsulfanyl-N-(4-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-20-12-4-2-3-10(9-12)14(17)16-11-5-7-13(8-6-11)21(15,18)19/h2-9H,1H3,(H,16,17)(H2,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMIZGNPRPYMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(4-sulfamoylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-chlorophenyl)-3-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2876604.png)

![[4-(Difluoromethyl)-1-methoxycyclohexyl]methanamine](/img/structure/B2876606.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2876607.png)
![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)

![N-butyl-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2876612.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2876614.png)

![methyl 2-(8-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

